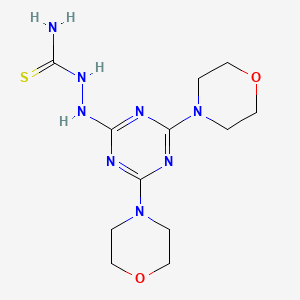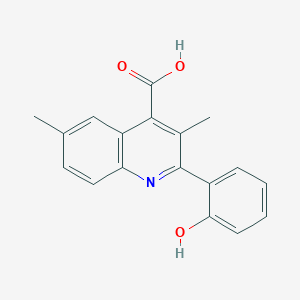![molecular formula C19H20N2O2 B6089639 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B6089639.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as DMXB-A, is a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). It is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide acts as an agonist of the α7nAChR, which is a type of receptor found in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. This, in turn, leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It improves cognitive function and memory, reduces inflammation, and protects against oxidative stress. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been shown to improve neuronal survival and reduce neuronal damage in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is its selectivity for the α7nAChR, which reduces the risk of off-target effects. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has a relatively short half-life, which can make it difficult to administer in vivo. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has poor solubility in water, which can make it challenging to formulate for use in experiments.
Future Directions
There are several future directions for research on N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide. One area of interest is its potential use in the treatment of Alzheimer's disease. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its efficacy in humans. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide may have applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and depression. Further research is needed to determine the full range of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide's therapeutic potential.
Synthesis Methods
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multi-step process. The first step involves the synthesis of 5,7-dimethyl-1,3-benzoxazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(aminophenyl)butanoic acid to yield N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide. This compound can be further purified using column chromatography.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been shown to improve cognitive function and memory in animal models.
properties
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-6-17(22)20-15-8-5-7-14(11-15)19-21-16-10-12(2)9-13(3)18(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQCSTROZNRXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC(=CC(=C3O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)
![7-(5-chloro-2-methoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6089583.png)
![N-(3-cyanophenyl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6089592.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6089606.png)
![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)
![2-tert-butyl-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B6089617.png)
![8-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6089619.png)
![3-{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6089631.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B6089655.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6089658.png)
![[3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6089661.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B6089666.png)